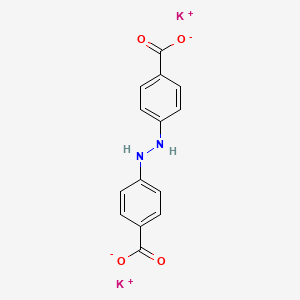
Potassium 4,4'-(hydrazine-1,2-diyl)dibenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 4,4’-(hydrazine-1,2-diyl)dibenzoate is an organic compound that features a hydrazine group linked to two benzoate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4,4’-(hydrazine-1,2-diyl)dibenzoate typically involves the reaction of 4-cyanobenzoic acid with hydrazine hydrate in the presence of a suitable solvent like methanol. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation . The resulting mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for Potassium 4,4’-(hydrazine-1,2-diyl)dibenzoate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
Potassium 4,4’-(hydrazine-1,2-diyl)dibenzoate can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzoate groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzoate derivatives.
科学研究应用
Potassium 4,4’-(hydrazine-1,2-diyl)dibenzoate has several scientific research applications:
作用机制
The mechanism of action of Potassium 4,4’-(hydrazine-1,2-diyl)dibenzoate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as luminescence and catalytic activity . The hydrazine group can also participate in redox reactions, contributing to the compound’s biological activity.
相似化合物的比较
Similar Compounds
Potassium 4,4’-(1,2,4,5-tetrazine-3,6-diyl)dibenzoate: Similar structure but contains a tetrazine group instead of a hydrazine group.
Potassium 4,4’-(ethyne-1,2-diyl)dibenzoate: Contains an ethyne group, leading to different chemical properties.
Uniqueness
Potassium 4,4’-(hydrazine-1,2-diyl)dibenzoate is unique due to its hydrazine group, which imparts distinct redox properties and the ability to form stable complexes with metal ions. This makes it particularly useful in the synthesis of MOFs and other coordination compounds.
属性
分子式 |
C14H10K2N2O4 |
|---|---|
分子量 |
348.44 g/mol |
IUPAC 名称 |
dipotassium;4-[2-(4-carboxylatophenyl)hydrazinyl]benzoate |
InChI |
InChI=1S/C14H12N2O4.2K/c17-13(18)9-1-5-11(6-2-9)15-16-12-7-3-10(4-8-12)14(19)20;;/h1-8,15-16H,(H,17,18)(H,19,20);;/q;2*+1/p-2 |
InChI 键 |
LRPJHQLSWKKMOI-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1C(=O)[O-])NNC2=CC=C(C=C2)C(=O)[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


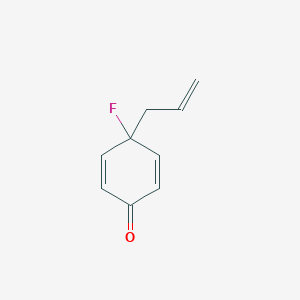
![2-(3,5-Dimethyl-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B12839539.png)
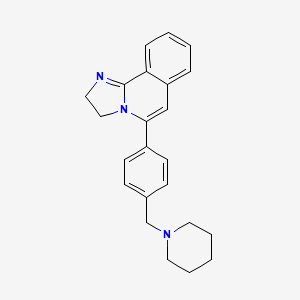

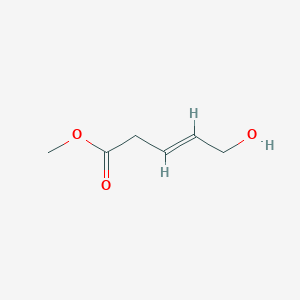
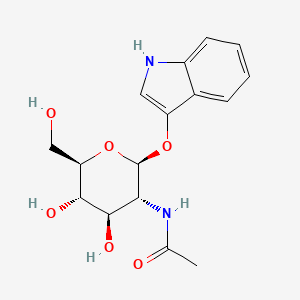
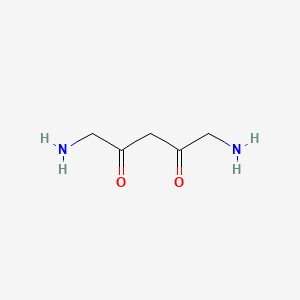
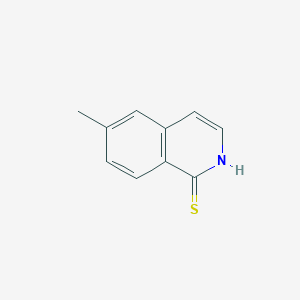
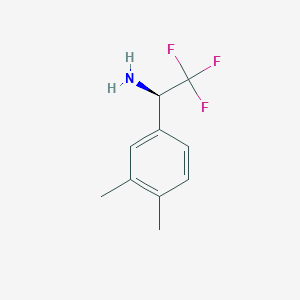

![4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl](/img/structure/B12839585.png)
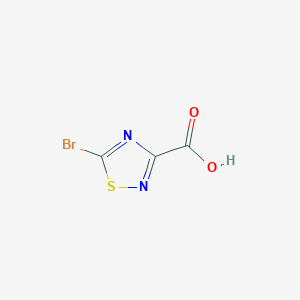

![4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12839614.png)
